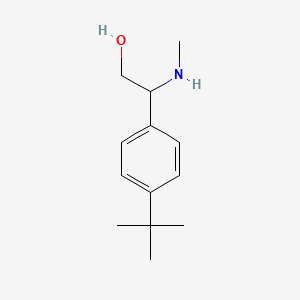
(R)-1,3-decanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,3-decanediol is an organic compound with the molecular formula C10H22O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a ten-carbon chain, with the hydroxyl groups located at the first and third carbon atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is important for its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-1,3-decanediol can be synthesized through various methods. One common approach involves the reduction of 1,3-decanedione using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction typically employs hydrogen gas (H2) in the presence of a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, ®-1,3-decanediol can be produced through the catalytic hydrogenation of 1,3-decanedione. This process involves the use of a continuous flow reactor to ensure efficient mixing and reaction of the reactants. The reaction conditions are optimized to achieve high yield and enantiomeric purity of the desired ®-1,3-decanediol.
Analyse Des Réactions Chimiques
Types of Reactions
®-1,3-decanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1,3-decanedione or 1,3-decanedioic acid.
Reduction: Decane.
Substitution: 1-chloro-3-decanol or 1-bromo-3-decanol.
Applications De Recherche Scientifique
®-1,3-decanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1,3-decanediol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
®-1,3-decanediol can be compared with other similar compounds, such as:
(S)-1,3-decanediol: The enantiomer of ®-1,3-decanediol, which has a different spatial arrangement of atoms and may exhibit different biological activities.
1,2-decanediol: A diol with hydroxyl groups at the first and second carbon atoms, which may have different chemical properties and reactivity.
1,4-decanediol: A diol with hydroxyl groups at the first and fourth carbon atoms, which may be used in different industrial applications.
The uniqueness of ®-1,3-decanediol lies in its specific chiral configuration, which can impart distinct chemical and biological properties compared to its isomers and other diols.
Propriétés
Formule moléculaire |
C10H22O2 |
|---|---|
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
(3R)-decane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(12)8-9-11/h10-12H,2-9H2,1H3/t10-/m1/s1 |
Clé InChI |
ANWMPOLHSRXCNH-SNVBAGLBSA-N |
SMILES isomérique |
CCCCCCC[C@H](CCO)O |
SMILES canonique |
CCCCCCCC(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



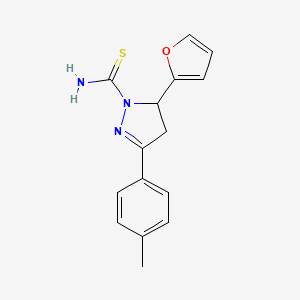
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)

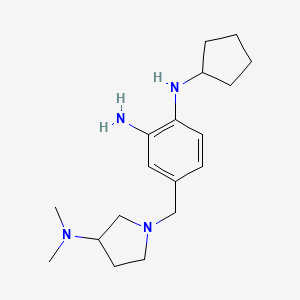
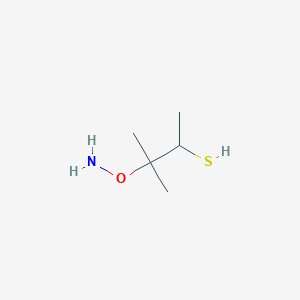
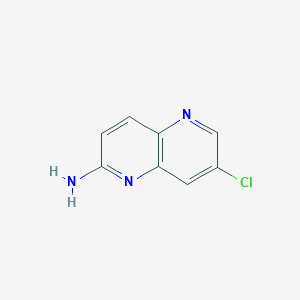
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
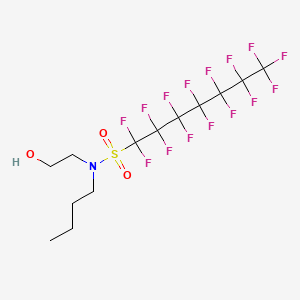
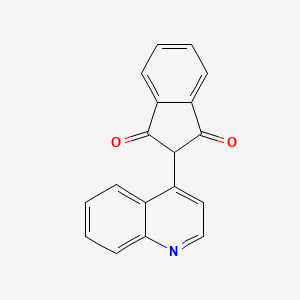
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)
